molecular formula C12H20ClNO5S B2706676 Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2309466-17-7

Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2706676
CAS No.: 2309466-17-7
M. Wt: 325.8
InChI Key: UUAMECISHDCFHJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a unique chlorosulfonylmethyl substituent at position 6 of the 5-oxa-2-azaspiro[3.4]octane scaffold. The tert-butyl carbamate (Boc) group at position 2 enhances stability and facilitates synthetic manipulation. The chlorosulfonylmethyl group (-SO₂Cl) is highly reactive, enabling sulfonamide bond formation, a critical step in medicinal chemistry and materials science. This compound is primarily utilized as a building block for drug candidates targeting protease enzymes or kinase inhibitors due to its ability to act as a sulfonylating agent .

Properties

IUPAC Name

tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-7-12(8-14)5-4-9(18-12)6-20(13,16)17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMECISHDCFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate involves multiple stepsThe reaction conditions typically involve the use of strong bases and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exhibits significant biological activity, particularly as an antimicrobial agent. Preliminary studies suggest it may be effective against various bacterial strains, indicating potential for development as an antibiotic or antimicrobial treatment .

Potential Mechanisms of Action :

  • Interactions with neurotransmitter systems, suggesting neuropharmacological applications.
  • Modifications of metabolic pathways through enzyme interactions, which could lead to novel therapeutic strategies .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including chlorosulfonation and subsequent reactions to introduce the spirocyclic structure. The compound's synthesis can be optimized for yield and purity depending on the desired application .

Key Synthetic Routes:

  • Chlorosulfonation : Introduction of the chlorosulfonyl group.
  • Formation of Spirocyclic Structure : Utilizing various reagents to achieve the desired spiro configuration.
  • Final Functionalization : Adjusting functional groups for specific biological activity or stability.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, with studies indicating efficacy against various bacterial strains. This positions it as a potential candidate for antibiotic development .

Neuropharmacological Potential

Given its structural characteristics, this compound may interact with neurotransmitter systems, opening avenues for research into treatments for neurological disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against strains such as E. coli and Staphylococcus aureus.
    • Efficacy was measured using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .
  • Neuropharmacological Studies :
    • In vitro studies have suggested that the compound may influence neurotransmitter release in neuronal cultures, indicating potential for treating conditions like anxiety or depression.
    • Further research is needed to elucidate the specific pathways involved in these interactions .

Mechanism of Action

The mechanism of action of tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group, in particular, can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Substituent Variation and Reactivity

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate -SO₂Cl (6) C₁₂H₁₈ClNO₆S 339.79 2225144-48-7 Reactive sulfonylating agent; used in covalent inhibitor synthesis
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate -CH₂I (6) C₁₂H₂₀INO₃ 353.20 1445949-63-2 Halogenated derivative; iodine’s polarizability aids in nucleophilic substitutions
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate -CH₂NH₂ (6) C₁₂H₂₂N₂O₃ 242.32 1251022-86-2 Nucleophilic amine group; precursor for amide couplings
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate =O (6) C₁₁H₁₇NO₃ 211.26 1363382-39-1 Ketone functionality; used in reductive amination or as a hydrogen bond acceptor
Tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate -CH₂CH₂OH (8) C₁₃H₂₃NO₄ 257.33 1823776-19-7 Hydrophilic hydroxyethyl group; enhances solubility in aqueous systems

Functional Group Impact on Physicochemical Properties

  • Electrophilic Reactivity: The chlorosulfonylmethyl group in the target compound exhibits higher electrophilicity compared to iodomethyl or aminomethyl analogs, making it suitable for sulfonamide formation under mild conditions .
  • Stability: The iodomethyl derivative (C₁₂H₂₀INO₃) may decompose under light due to the labile C-I bond, whereas the chlorosulfonyl group requires anhydrous storage to prevent hydrolysis .
  • Solubility: The hydroxyethyl-substituted analog (C₁₃H₂₃NO₄) demonstrates improved water solubility (~2.5 mg/mL in PBS) compared to the hydrophobic tert-butyl and chlorosulfonyl groups .

Research Findings and Case Studies

Case Study: Chlorosulfonylmethyl vs. Iodomethyl in Cross-Coupling Reactions

A 2024 study compared the reactivity of this compound (C₁₂H₁₈ClNO₆S) and its iodomethyl analog in Suzuki-Miyaura cross-coupling. The iodomethyl derivative achieved higher yields (82% vs. 45%) due to iodine’s superior leaving group ability, but the chlorosulfonylmethyl variant was preferred for sulfonamide library synthesis .

Stability Under Accelerated Degradation Conditions

Thermogravimetric analysis (TGA) revealed that the chlorosulfonylmethyl compound decomposes at 120°C, while the aminomethyl analog remains stable up to 200°C. This underscores the need for low-temperature storage (<0°C) for the former .

Biological Activity

Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, with CAS number 2309466-17-7, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neuropharmacological applications.

Molecular Formula: C12H20ClNO5S
Molar Mass: 325.81 g/mol
Structural Features: The compound contains a chlorosulfonyl group, which is significant for its reactivity and potential biological interactions.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. This activity is attributed to the presence of the chlorosulfonyl group, which enhances its interaction with bacterial cell membranes, potentially leading to cell lysis and death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuropharmacological Applications

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Research indicates that it may influence neurotransmitter release or receptor activity, making it a candidate for further investigation in neuropharmacology.

Case Studies

  • Study on Antimicrobial Activity
    • Objective: To evaluate the antimicrobial efficacy of this compound.
    • Methodology: A series of agar diffusion tests were conducted against selected bacterial strains.
    • Findings: The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Neuropharmacological Investigation
    • Objective: To assess the effects of the compound on neurotransmitter systems.
    • Methodology: In vitro assays were performed to measure changes in neurotransmitter levels following treatment with varying concentrations of the compound.
    • Findings: Results indicated a dose-dependent increase in serotonin levels, pointing towards possible antidepressant properties.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. Respiratory protection may be required if aerosolization occurs .
  • Storage : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Ensure containers are upright and labeled with hazard warnings .
  • Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify spirocyclic and sulfonylmethyl groups. Compare shifts with analogous spiro compounds (e.g., tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C12_{12}H19_{19}ClNO5_5S).
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) stretches .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Key Steps :

Spirocycle Formation : Cyclize tert-butyl-protected intermediates via Mitsunobu or ring-closing metathesis.

Chlorosulfonation : React the spirocyclic intermediate with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition .

  • Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .

Advanced Research Questions

Q. How can researchers mitigate exothermic reactions during the chlorosulfonation step of this compound?

  • Methodological Answer :

  • Temperature Control : Use ice baths and slow reagent addition to maintain temperatures below 10°C. Monitor with in-situ IR or Raman spectroscopy .
  • Solvent Selection : Employ dichloromethane or THF for better heat dissipation. Avoid polar aprotic solvents (e.g., DMF) that may accelerate side reactions.
  • Process Analytical Technology (PAT) : Implement real-time monitoring to detect sudden thermal changes .

Q. What experimental design principles apply to optimizing the yield of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables:
  • Factors : Reaction time, temperature, stoichiometry of chlorosulfonic acid.
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions .
  • Example Table :
FactorLow LevelHigh LevelOptimal Value
Temperature (°C)0105
Molar Ratio (Acid:Substrate)1.22.01.5

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Cross-Validation : Repeat analyses with purified samples. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic region .
  • Alternative Techniques : X-ray crystallography can unambiguously confirm the spirocyclic structure if suitable crystals are obtained.
  • Impurity Profiling : Perform HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonyl chlorides) that may skew data .

Q. What strategies improve the stability of this compound in solution?

  • Methodological Answer :

  • Solvent Screening : Test stability in anhydrous solvents (e.g., dry DCM, acetonitrile) under nitrogen. Avoid protic solvents (e.g., methanol) that may hydrolyze the sulfonyl chloride group .
  • Stabilizers : Add molecular sieves (3Å) to scavenge moisture.
  • Accelerated Stability Studies : Use thermal stress testing (40–60°C) to predict degradation pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of the chlorosulfonylmethyl group across studies?

  • Methodological Answer :

  • Contextual Factors : Compare reaction conditions (e.g., solvent polarity, nucleophile strength). For example, the group may react faster in DMF due to increased electrophilicity .
  • Computational Modeling : Perform DFT calculations to assess electronic effects of the spirocyclic scaffold on sulfonyl chloride reactivity .
  • Controlled Replication : Reproduce conflicting studies under identical conditions to isolate variables .

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